Kinase Inhibition Selectivity: TAK1 vs. Nek2 Differential
N-(2-Aminophenyl)-4-methylbenzenesulfonamide exhibits a stark selectivity difference in its inhibition of two serine/threonine kinases. It potently inhibits the TAK1-TAB1 complex with an IC50 of 37 nM [1]. In contrast, its inhibitory activity against the kinase Nek2 is over 280-fold weaker, with an IC50 of 10,500 nM (10.5 µM) [2]. This contrasts with the class of N-(substituted-phenyl)-sulfonamide derivatives developed as broad-spectrum kinase inhibitors targeting PERK and MEK, which often lack this specific TAK1-selectivity profile [3].
| Evidence Dimension | Kinase Inhibition Selectivity (IC50) |
|---|---|
| Target Compound Data | TAK1-TAB1: 37 nM; Nek2: 10,500 nM |
| Comparator Or Baseline | N-(substituted-phenyl)-sulfonamide class (broad-spectrum PERK/MEK inhibitors) |
| Quantified Difference | 280-fold selectivity window (10,500 nM / 37 nM) |
| Conditions | Recombinant human TAK1-TAB1 expressed in baculovirus; recombinant human Nek2 |
Why This Matters
This pronounced selectivity window indicates that CAS 3624-90-6 is not a promiscuous kinase inhibitor, making it a valuable tool compound for investigating TAK1-dependent pathways with reduced off-target kinase effects compared to less selective sulfonamide-based inhibitors.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372): Affinity Data for TAK1. BindingDB Entry. View Source
- [2] BindingDB. BDBM50385927 (CHEMBL2042139): Affinity Data for Nek2. BindingDB Entry. View Source
- [3] Justia Patents. N-(substituted-phenyl)-sulfonamide derivatives as kinase inhibitors. Patent US20220009888A1, 2022. View Source
